molecular formula C19H12ClN5O3S B11072968 N-(4-chlorophenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide

N-(4-chlorophenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B11072968
M. Wt: 425.8 g/mol
InChI Key: GRFGHPJLLZVNBN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide is a complex organic compound that features a combination of a chlorophenyl group, a tetrazole ring, and a dibenzofuran sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. The tetrazole ring is introduced through cycloaddition reactions involving sodium azide and nitriles under specific conditions. The chlorophenyl group is then attached via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heterocyclic moieties.

Scientific Research Applications

N-(4-chlorophenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and sulfonamide group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-7-(1H-tetrazol-1-yl)benzofuran-2-sulfonamide
  • N-(4-chlorophenyl)-7-(1H-tetrazol-1-yl)dibenzofuran-3-sulfonamide
  • N-(4-chlorophenyl)-7-(1H-tetrazol-1-yl)dibenzofuran-2-sulfonyl chloride

Uniqueness

N-(4-chlorophenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide is unique due to its specific combination of functional groups and structural features. The presence of the tetrazole ring and sulfonamide group in the dibenzofuran framework provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H12ClN5O3S

Molecular Weight

425.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-7-(tetrazol-1-yl)dibenzofuran-2-sulfonamide

InChI

InChI=1S/C19H12ClN5O3S/c20-12-1-3-13(4-2-12)22-29(26,27)15-6-8-18-17(10-15)16-7-5-14(9-19(16)28-18)25-11-21-23-24-25/h1-11,22H

InChI Key

GRFGHPJLLZVNBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N5C=NN=N5)Cl

Origin of Product

United States

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